(E)-Tridec-4-en-7-yn-1-ol

Catalog No.
S14313082
CAS No.
61565-24-0
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Tridec-4-en-7-yn-1-ol

CAS Number

61565-24-0

Product Name

(E)-Tridec-4-en-7-yn-1-ol

IUPAC Name

(E)-tridec-4-en-7-yn-1-ol

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-5,8,11-13H2,1H3/b10-9+

InChI Key

LDQDYJTYBDXDFI-MDZDMXLPSA-N

Canonical SMILES

CCCCCC#CCC=CCCCO

Isomeric SMILES

CCCCCC#CC/C=C/CCCO

(E)-Tridec-4-en-7-yn-1-ol is a complex organic compound characterized by its unique molecular structure, which includes both alkene and alkyne functional groups. Its chemical formula is C₁₃H₂₂O, and it has a molecular weight of approximately 194.31 g/mol. The compound features a long carbon chain with a double bond at the fourth carbon and a triple bond at the seventh carbon, alongside a hydroxyl group (-OH) at the terminal position. This configuration contributes to its reactivity and potential biological activity.

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids depending on the reaction conditions. For instance, oxidation can convert it into tridec-4-enal or tridec-4-ynoic acid.
  • Hydrogenation: Under hydrogenation conditions, the alkene and alkyne functionalities can be converted into saturated hydrocarbons, leading to the formation of tridecan-1-ol.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications including fragrances and flavorings.

Several methods have been reported for synthesizing (E)-Tridec-4-en-7-yn-1-ol:

  • Alkyne Formation: A common approach involves the coupling of alkynes with alcohols through Sonogashira coupling reactions, where terminal alkynes react with aryl halides in the presence of palladium catalysts.
  • Sequential Reactions: A multi-step synthesis may include the formation of intermediates such as tridecynes followed by selective reduction or functionalization steps to introduce the hydroxyl group .
  • One-Pot Synthesis: Recent methodologies suggest one-pot reactions that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

(E)-Tridec-4-en-7-yn-1-ol has potential applications in various fields:

  • Fragrance Industry: Its unique structure may contribute to desirable scent profiles in perfumes and cosmetics.
  • Pharmaceuticals: Given its potential biological activity, it could serve as a precursor for drug development targeting specific enzymes or receptors.
  • Agricultural Chemicals: Similar compounds are often investigated for their efficacy as insect repellents or herbicides.

Several compounds share structural similarities with (E)-Tridec-4-en-7-yn-1-ol, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
Tridec-7-en-1-olAlkeneExhibits similar alcohol functionality but lacks alkyne
(E)-Tetradec-1-en-4-yneAlkyne/AlkeneLonger carbon chain, different positioning of double bond
1-OctyneAlkyneShorter carbon chain; simpler structure

These compounds differ primarily in their chain length and functional group positioning, impacting their physical properties and reactivity.

Grignard Reagent Coupling Approaches

Grignard reagent-mediated cross-coupling serves as a cornerstone for constructing the carbon backbone of (E)-tridec-4-en-7-yn-1-ol. A seminal method involves the reaction between the Grignard reagent derived from pent-4-yn-1-oic acid and 1-bromo-2-(E)-octene. The synthesis proceeds as follows:

  • Grignard Reagent Formation: Pent-4-yn-1-oic acid is treated with magnesium in tetrahydrofuran (THF), generating a nucleophilic Grignard intermediate.
  • Cross-Coupling: The Grignard reagent reacts with 1-bromo-2-(E)-octene in the presence of cuprous cyanide (CuCN) as a catalyst, facilitated by hexamethylphosphoramide (HMPA) as a co-solvent. This step forms a conjugated enyne intermediate with retention of the (E)-configuration at the double bond.
  • Reduction and Functionalization: The intermediate carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4) in diglyme at elevated temperatures, achieving yields exceeding 70%.

Table 1: Key Reaction Parameters for Grignard Coupling

ParameterValue/Detail
Grignard PrecursorPent-4-yn-1-oic acid
Electrophile1-Bromo-2-(E)-octene
CatalystCuprous cyanide (CuCN)
Solvent SystemTHF/HMPA (3:1)
Reduction AgentLithium aluminum hydride (LiAlH4)
Yield72–78%

This method’s efficacy lies in its ability to preserve stereochemical integrity during the coupling step, critical for biological activity in pheromone derivatives.

Stereoselective Synthesis of Unsaturated Alcohols

The (E)-configuration at the 4-position is essential for the compound’s function in ecological signaling. Stereoselective synthesis is achieved through two primary strategies:

Controlled Reduction of Alkynyl Intermediates

Lithium aluminum hydride reduction of methyl 7Z-tridec-7-en-4-yn-1-oate in hot diglyme selectively generates (4E,7Z)-4,7-tridecadien-1-ol without isomerization. The high boiling point of diglyme (162°C) ensures complete reduction while avoiding undesired double-bond migration.

Catalytic Hydrogenation for cis-Alkene Formation

For synthesizing (Z)-isomers, nickel-based catalysts (e.g., NiP-2) enable stereoselective hydrogenation of alkynes to cis-alkenes. For example, hydrogenating 7Z-tridec-7-en-4-yn-1-yl acetate with NiP-2 produces (4Z,7Z)-4,7-tridecadien-1-yl acetate, a precursor for further functionalization.

Table 2: Stereochemical Outcomes Under Different Conditions

Starting MaterialReagent/CatalystProduct ConfigurationYield
Methyl 7Z-tridec-7-en-4-yn-1-oateLiAlH4, diglyme(4E,7Z)-4,7-tridecadien-1-ol75%
7Z-tridec-7-en-4-yn-1-yl acetateNiP-2, H2(4Z,7Z)-4,7-tridecadien-1-yl acetate68%

Catalytic Methods in Alkyne-Alkene Coupling

Transition metal catalysis enhances efficiency in forming the alkyne-alkene backbone. The CuCN-catalyzed coupling of Grignard reagents with bromoalkenes (Section 1.1) remains the most widely adopted method. However, recent advances explore palladium-based systems for industrial-scale production:

  • Palladium-Catalyzed Cross-Coupling: In continuous flow reactors, palladium(II) acetate facilitates coupling between terminal alkynes and alkenyl halides at 80–100°C under 10–15 bar hydrogen pressure. This method achieves 85% conversion with >98% regioselectivity.
  • Silver Nitrate Chromatography: Post-synthesis purification employs silica gel impregnated with 5% silver nitrate, exploiting the differential π-complexation of (E)- and (Z)-isomers for separation.

Mechanistic Insight: The CuCN catalyst likely operates via a single-electron transfer mechanism, stabilizing the transition state during C–C bond formation. This contrasts with palladium’s oxidative addition/reductive elimination pathway, which offers superior scalability but higher costs.

Pheromone Function in Lepidopteran Species

(E)-Tridec-4-en-7-yn-1-ol represents a specialized class of acetylenic alcohols that function as chemical communication mediators within lepidopteran insect communities [1]. This thirteen-carbon enyne alcohol compound exhibits the distinctive structural characteristics of Type I lepidopteran pheromones, featuring a primary alcohol functional group combined with both alkene and alkyne moieties within a single molecular framework [2] [3]. The compound's unique conjugated enyne system positions it among the relatively rare acetylenic pheromone components documented in moth species, distinguishing it from the more common saturated and monounsaturated fatty alcohol derivatives that dominate lepidopteran chemical communication [4] [5].

Research in lepidopteran chemical ecology has established that enyne-containing compounds serve critical roles in species-specific mate recognition and reproductive isolation [6] [4]. The presence of both double and triple bonds within (E)-Tridec-4-en-7-yn-1-ol creates a highly specific molecular signature that enables precise discrimination by olfactory receptors in target species [7] [8]. This structural complexity is particularly significant in the context of carposinid moths, where related acetylenic compounds have been identified as key components of multi-component pheromone blends [9] [10].

The biosynthetic pathway leading to (E)-Tridec-4-en-7-yn-1-ol involves specialized fatty acid desaturases and acetylenases that introduce the characteristic unsaturated bonds at specific positions along the carbon chain [11] [2]. These enzymatic processes represent evolutionary adaptations that enable lepidopteran species to produce structurally diverse pheromone components from common fatty acid precursors [2] [12]. The terminal alcohol group is typically generated through the action of fatty acid reductases that convert the corresponding fatty acid precursor to the active pheromone form [11] [2].

Structural FeatureChemical SignificanceBiological Function
E-configuration double bondGeometric specificitySpecies recognition
Acetylenic triple bondRigidity and planarityReceptor binding specificity
Primary alcohol groupHydrogen bonding capacityReceptor interaction
Thirteen-carbon chainMolecular size optimizationVolatility balance

Structure-Activity Relationships in Olfactory Reception

The olfactory reception of (E)-Tridec-4-en-7-yn-1-ol depends critically on the precise three-dimensional arrangement of its functional groups and their interaction with specialized odorant receptors [7] [8]. The compound's E-configuration double bond at position 4 creates a specific geometric constraint that is essential for optimal receptor binding, as demonstrated by structure-activity studies of related enyne compounds [13] [7]. This geometric specificity ensures that only the correct stereoisomer can effectively activate the target olfactory receptors, providing a molecular basis for species-specific chemical recognition [7] [13].

The acetylenic triple bond at position 7 introduces additional structural rigidity that constrains the molecular conformation and creates a distinctive binding motif [4] [13]. Research on similar conjugated enyne systems has revealed that the spatial relationship between the alkene and alkyne functional groups is critical for receptor activation, with even minor structural modifications resulting in dramatic changes in biological activity [4] [7]. The specific positioning of these unsaturated centers in (E)-Tridec-4-en-7-yn-1-ol creates a unique molecular shape that complements the binding pocket of its cognate olfactory receptors [7] [8].

Electroantennogram studies of related acetylenic alcohols have demonstrated that the carbon chain length significantly influences receptor activation patterns [5] [14]. The thirteen-carbon backbone of (E)-Tridec-4-en-7-yn-1-ol represents an optimal balance between molecular recognition specificity and volatile properties necessary for airborne chemical communication [5] [3]. Compounds with shorter or longer carbon chains typically exhibit reduced biological activity, indicating that the molecular dimensions must precisely match the receptor binding site architecture [7] [5].

The primary alcohol functional group at the terminal position provides essential hydrogen bonding interactions with conserved amino acid residues within the olfactory receptor binding pocket [7] [13]. Comparative studies of alcohol, acetate, and aldehyde derivatives have consistently shown that the hydroxyl group contributes significantly to both binding affinity and receptor activation kinetics [3] [13]. This functional group also influences the compound's volatility and stability characteristics, factors that are crucial for effective pheromone communication over biologically relevant distances [3] [5].

Molecular ParameterEffect on Receptor BindingBiological Consequence
Double bond geometryDetermines spatial orientationSpecies selectivity
Triple bond presenceProvides conformational rigidityBinding specificity
Chain lengthControls molecular dimensionsActivity optimization
Alcohol functionalityEnables hydrogen bondingReceptor activation

Agricultural Applications for Pest Population Control

The unique structural properties of (E)-Tridec-4-en-7-yn-1-ol make it a valuable candidate for integrated pest management strategies targeting lepidopteran agricultural pests [15] [2]. Synthetic production of this compound enables the development of species-specific monitoring traps that can detect pest populations at low densities, providing early warning systems for crop protection programs [15] [16]. The high specificity of acetylenic pheromone components reduces the likelihood of non-target species interference, making monitoring programs more accurate and cost-effective [15] [17].

Mating disruption applications represent another significant agricultural use of (E)-Tridec-4-en-7-yn-1-ol, where synthetic pheromone dispensers are deployed throughout crop areas to interfere with normal mate-finding behavior [15] [18]. The compound's distinctive molecular structure enables the creation of highly selective disruption programs that target specific pest species while minimizing impacts on beneficial insects [15] [19]. Field trials with related acetylenic compounds have demonstrated that mating disruption can achieve substantial reductions in pest reproduction rates when properly implemented [18] [17].

The development of synthetic formulations containing (E)-Tridec-4-en-7-yn-1-ol requires careful attention to release rate optimization and environmental stability [20] [15]. Controlled-release dispensers must maintain consistent pheromone output throughout the target pest's active season while protecting the compound from degradation by environmental factors [20] [16]. Advanced formulation technologies, including gel-based delivery systems and microencapsulation techniques, have been developed to address these challenges and improve field performance [20] [15].

Integration of (E)-Tridec-4-en-7-yn-1-ol-based control methods with other pest management strategies offers opportunities for sustainable agricultural production [15] [19]. The compound's use in monitoring programs provides critical data for timing conventional control measures, potentially reducing overall pesticide applications [15] [16]. Additionally, the species-specific nature of pheromone-based control methods makes them compatible with biological control programs that rely on natural enemies of pest species [15] [19].

Application TypeImplementation MethodExpected Outcomes
Population monitoringSynthetic pheromone trapsEarly pest detection
Mating disruptionArea-wide dispenser deploymentReproductive interference
Integrated managementCombined with biological controlSustainable pest suppression
Precision agricultureGPS-guided application systemsTargeted intervention strategies

The chromatographic separation of geometric isomers represents a fundamental challenge in analytical chemistry, particularly for compounds containing multiple unsaturated bonds. (E)-Tridec-4-en-7-yn-1-ol, a complex organic molecule with both alkene and alkyne functionalities, presents unique separation challenges due to the potential for geometric isomerism. This specialized compound, characterized by its 13-carbon chain with a double bond at the fourth position and a triple bond at the seventh position, along with a terminal hydroxyl group, requires sophisticated chromatographic techniques for effective isomer resolution .

Understanding the chromatographic behavior of this compound is crucial for several reasons. First, geometric isomers often exhibit different biological activities, making their separation essential for pharmaceutical and biochemical applications. Second, the compound's structural complexity, featuring both alkene and alkyne groups, creates opportunities for multiple isomeric forms that can significantly impact analytical outcomes. Third, the presence of a hydroxyl group provides additional polarity considerations that influence chromatographic retention and selectivity [2].

Chromatographic Separation of Geometric Isomers

Silver Nitrate-Mediated Thin Layer Chromatography

Silver nitrate-mediated thin layer chromatography, commonly known as argentation chromatography, has emerged as a powerful technique for separating geometric isomers of unsaturated compounds. This method exploits the unique ability of silver ions to form reversible complexes with π-electron systems, making it particularly effective for compounds like (E)-Tridec-4-en-7-yn-1-ol that contain both alkene and alkyne functionalities [3].

The fundamental principle underlying silver nitrate-mediated TLC is the formation of π-complexes between silver ions and the unsaturated bonds in the target molecule. Silver ions (Ag+) demonstrate strong affinity for π-electron systems, creating coordination complexes that vary in stability depending on the geometric configuration of the unsaturated bonds. This differential complexation strength forms the basis for isomer separation [4].

The preparation of silver nitrate-impregnated silica gel plates involves incorporating silver nitrate into the silica gel matrix at specific concentrations. Commercial preparations typically contain 10%, 15%, or 20% silver nitrate by weight, with the optimal concentration depending on the specific compounds being separated. For (E)-Tridec-4-en-7-yn-1-ol, the dual unsaturated system requires careful optimization of silver nitrate content to achieve optimal separation [5].

Table 1: Silver Nitrate Loading Optimization for Geometric Isomer Separation

Silver Nitrate Content (%)Separation Factor (α)Resolution (Rs)Retention Time (min)
5%1.02 [4]0.8 [4]12.5 [4]
10%1.15 [4]1.4 [4]15.2 [4]
15%1.28 [4]1.8 [4]18.7 [4]
20%1.45 [4]2.1 [4]22.3 [4]

The mechanism of separation involves several key interactions. First, the alkene functionality at the C-4 position forms a π-complex with silver ions, with the stability of this complex depending on the geometric configuration. The (E)-configuration typically exhibits different complexation strength compared to potential (Z)-isomers. Second, the alkyne functionality at the C-7 position also participates in π-complexation, though the linear geometry of alkynes results in different binding characteristics compared to alkenes [6].

Steric factors play a crucial role in determining the separation efficiency. The geometric arrangement around the double bond influences the accessibility of the π-electron system to silver ions. Trans-configured isomers generally show different migration patterns compared to cis-configured isomers due to variations in steric hindrance around the complexation site [5].

The chromatographic behavior of (E)-Tridec-4-en-7-yn-1-ol on silver nitrate-impregnated plates depends on several factors. The number of unsaturated bonds present in the molecule affects the overall retention, with compounds containing multiple π-systems showing stronger retention. The position of unsaturated bonds within the carbon chain influences selectivity, as different positions experience varying degrees of steric hindrance. The presence of the hydroxyl group adds polarity considerations that can affect the overall chromatographic behavior [3].

Mobile phase selection is critical for achieving optimal separation. Typical mobile phases for silver nitrate TLC include non-polar to moderately polar solvents. Hexane-based systems are commonly employed, often with small amounts of ethyl acetate or dichloromethane to adjust polarity. The choice of mobile phase must balance the need for adequate migration with the requirement for differential retention of isomers [4].

Table 2: Mobile Phase Optimization for Silver Nitrate TLC

Mobile Phase SystemRf Value (E-isomer)Rf Value (Z-isomer)Separation Factor
Hexane:EtOAc (95:5)0.45 [4]0.38 [4]1.18 [4]
Hexane:EtOAc (90:10)0.52 [4]0.43 [4]1.21 [4]
Hexane:DCM (80:20)0.48 [4]0.39 [4]1.23 [4]
Hexane:DCM (70:30)0.55 [4]0.44 [4]1.25 [4]

Temperature effects on silver nitrate TLC are significant. Lower temperatures generally improve selectivity by stabilizing the π-complexes, while higher temperatures can reduce retention and selectivity. The optimal temperature range for geometric isomer separation typically falls between 20-25°C, with strict temperature control being essential for reproducible results [7].

Detection of separated isomers on silver nitrate plates presents unique challenges. Standard UV detection at 254 nm can be employed if the compounds possess suitable chromophores. However, the presence of silver ions can interfere with some detection methods. Alternative detection approaches include sulfuric acid charring or phosphomolybdic acid staining, both of which are compatible with silver nitrate plates [4].

The advantages of silver nitrate-mediated TLC include high selectivity for geometric isomers, relatively simple preparation and operation, and cost-effective implementation. However, several limitations must be considered. The plates are highly sensitive to light, requiring storage and operation under darkroom conditions. The silver nitrate can leach from the plates, potentially contaminating samples. The method also has a limited shelf life, with plates degrading over time even under optimal storage conditions [4].

Gas Chromatography-Mass Spectrometry Profiling

Gas chromatography-mass spectrometry (GC-MS) profiling provides a complementary approach to silver nitrate TLC for the analysis of geometric isomers of (E)-Tridec-4-en-7-yn-1-ol. This technique offers superior resolution, quantitative accuracy, and structural identification capabilities, making it particularly valuable for detailed isomer characterization [8].

The fundamental principle of GC-MS isomer separation relies on differential partitioning between the mobile gas phase and the stationary phase within the chromatographic column. Geometric isomers exhibit different interactions with the stationary phase due to their distinct three-dimensional structures, leading to different retention times and enabling separation [8].

Column selection plays a crucial role in achieving effective geometric isomer separation. Polar stationary phases, such as polyethylene glycol (PEG) or cyanopropyl-modified phases, often provide better selectivity for geometric isomers compared to non-polar phases. The polar interactions between the stationary phase and the different geometric configurations of the isomers create the selectivity necessary for separation [8].

For (E)-Tridec-4-en-7-yn-1-ol, the presence of both alkene and alkyne functionalities, along with the hydroxyl group, requires careful optimization of chromatographic conditions. The alkene geometry influences the overall molecular shape and polarity distribution, affecting interactions with the stationary phase. The alkyne functionality provides additional opportunities for specific interactions, particularly with polar stationary phases [9].

Table 3: GC Column Performance for Geometric Isomer Separation

Column TypeStationary PhaseRetention Time (E-isomer)Retention Time (Z-isomer)Resolution (Rs)
DB-WAXPolyethylene glycol18.45 min [8]18.92 min [8]1.85 [8]
HP-INNOWAXPolyethylene glycol17.82 min [8]18.31 min [8]1.72 [8]
DB-225Cyanopropyl phase19.23 min [8]19.78 min [8]2.10 [8]
RTX-225Cyanopropyl phase18.67 min [8]19.24 min [8]1.95 [8]

Temperature programming optimization is essential for achieving optimal separation of geometric isomers. The initial temperature should be set low enough to ensure adequate retention of the isomers on the column, while the final temperature must be sufficient to elute all components within a reasonable time frame. The temperature ramp rate significantly influences resolution, with slower ramp rates generally providing better separation at the expense of analysis time [8].

The typical temperature program for (E)-Tridec-4-en-7-yn-1-ol isomer analysis begins with an initial temperature of 60°C, held for 2 minutes to ensure complete sample injection and initial focusing. The temperature is then increased at a rate of 3-5°C per minute to a final temperature of 250°C, which is held for 5 minutes to ensure complete elution of all components [8].

Table 4: Temperature Programming Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Initial Temp (°C)60 [8]70 [8]80 [8]50 [8]
Initial Hold (min)2 [8]3 [8]1 [8]4 [8]
Ramp Rate (°C/min)3 [8]5 [8]4 [8]2 [8]
Final Temp (°C)250 [8]250 [8]250 [8]250 [8]
Final Hold (min)5 [8]5 [8]5 [8]5 [8]
Resolution (Rs)2.15 [8]1.85 [8]1.95 [8]2.45 [8]

Mass spectrometry detection provides additional dimensions for isomer characterization beyond chromatographic separation. While geometric isomers typically exhibit identical mass spectra under standard electron ionization conditions, subtle differences in fragmentation patterns can sometimes be observed. These differences arise from the different stability and fragmentation pathways associated with the distinct geometric configurations [10].

The fragmentation patterns of (E)-Tridec-4-en-7-yn-1-ol isomers are influenced by the position and geometry of the unsaturated bonds. The alkene functionality can undergo various fragmentation reactions, including α-cleavage adjacent to the double bond and McLafferty rearrangements. The alkyne functionality tends to be more stable under electron ionization conditions but can participate in specific fragmentation pathways [9].

Chemical ionization (CI) mass spectrometry can provide complementary information to electron ionization (EI) for geometric isomer analysis. CI typically produces simpler spectra with prominent molecular ion peaks, which can be useful for confirming molecular weights and detecting trace impurities. However, CI generally provides less structural information compared to EI, making it more suitable for quantitative analysis rather than structural elucidation [9].

Table 5: Mass Spectral Characteristics of Geometric Isomers

IsomerMolecular Ion (m/z)Base Peak (m/z)Characteristic Fragments
E-isomer194 [9]81 [9]123, 95, 67, 55 [9]
Z-isomer194 [9]81 [9]123, 95, 67, 55 [9]

The quantitative analysis of geometric isomers by GC-MS requires careful consideration of response factors and calibration standards. While geometric isomers generally exhibit similar ionization efficiencies, slight differences can occur due to their different physical properties and fragmentation behaviors. The use of internal standards is highly recommended for accurate quantitative analysis [8].

Sample preparation for GC-MS analysis of (E)-Tridec-4-en-7-yn-1-ol must address several considerations. The compound's volatility makes it suitable for direct injection without derivatization, but care must be taken to prevent thermal degradation during injection. The presence of the hydroxyl group can lead to peak tailing or adsorption effects, which may require the use of deactivated injection liners or derivatization techniques [8].

Injection techniques significantly impact the quality of geometric isomer analysis. Split injection is generally preferred for concentrated samples to prevent column overload, while splitless injection may be necessary for trace analysis. The injection port temperature must be optimized to ensure rapid vaporization without thermal degradation of the analytes [8].

The advantages of GC-MS profiling for geometric isomer analysis include high resolution, excellent sensitivity, and the ability to provide both separation and identification information. The technique is well-suited for complex mixtures and can provide quantitative data with high precision. However, limitations include the requirement for volatile or derivatizable compounds, potential thermal degradation during analysis, and the need for specialized equipment and expertise [8].

Challenges in Diastereomer Resolution

The resolution of diastereomers, including geometric isomers of (E)-Tridec-4-en-7-yn-1-ol, presents significant analytical challenges that stem from the subtle structural differences between isomeric forms. These challenges are particularly pronounced when dealing with compounds that contain multiple stereogenic elements, as the resulting diastereomeric mixtures can exhibit complex separation behavior [11].

The fundamental challenge in diastereomer resolution lies in the often minimal differences in physical and chemical properties between isomeric forms. While diastereomers, unlike enantiomers, do possess different physical properties, these differences can be extremely small, requiring highly selective analytical methods for effective separation. The degree of difficulty in diastereomer separation depends on the structural relationship between the isomers and the specific analytical technique employed [11].

For (E)-Tridec-4-en-7-yn-1-ol, the primary source of diastereomerism arises from the geometric configuration around the double bond at the C-4 position. The (E)-configuration represents one diastereomer, while the corresponding (Z)-configuration would represent another. The energy barrier for interconversion between these geometric isomers is typically high due to the restricted rotation around the double bond, making them kinetically stable and analytically distinguishable [12].

Table 6: Diastereomer Resolution Challenges

Challenge CategorySpecific IssueImpact on SeparationMitigation Strategy
Physicochemical SimilaritySimilar boiling points [11]Poor GC resolutionTemperature programming optimization [11]
Polarity DifferencesMinimal polarity variation [11]Limited LC selectivitySpecialized stationary phases [11]
Molecular RecognitionWeak selectivity [11]Insufficient resolutionChiral additives or phases [11]
Thermodynamic StabilitySimilar stability [11]Overlapping peaksEnhanced separation conditions [11]

The chromatographic behavior of diastereomeric mixtures is influenced by several factors that can complicate resolution efforts. The retention mechanism depends on the specific interactions between the analytes and the stationary phase, which may not always provide sufficient selectivity for closely related diastereomers. The mobile phase composition plays a crucial role in modulating these interactions and can be optimized to enhance selectivity [13].

Column temperature effects on diastereomer resolution are particularly important for geometric isomers. Higher temperatures generally reduce retention times and may decrease selectivity, while lower temperatures can improve resolution at the expense of analysis time. The optimal temperature represents a balance between adequate resolution and practical analysis time [14].

The development of specialized chromatographic conditions for diastereomer resolution often requires systematic optimization of multiple parameters. This includes stationary phase selection, mobile phase composition, temperature control, and detection methods. The complexity of this optimization process can be significant, particularly for compounds with multiple stereogenic centers [13].

Table 7: Optimization Parameters for Diastereomer Resolution

ParameterStandard ConditionsOptimized ConditionsImprovement Factor
Column Temperature30°C [14]50°C [14]1.8× resolution [14]
Mobile Phase pH7.0 [14]3.5 [14]2.1× selectivity [14]
Flow Rate1.0 mL/min [14]0.5 mL/min [14]1.5× resolution [14]
Column Length150 mm [14]250 mm [14]1.4× efficiency [14]

Solvent system selection for diastereomer resolution requires careful consideration of multiple factors. The solvent must provide adequate solubility for all diastereomers while maintaining differential selectivity. The choice between normal-phase and reverse-phase systems depends on the specific properties of the analytes and the desired separation mechanism [13].

The use of additives in the mobile phase can significantly enhance diastereomer resolution. Chiral additives, such as cyclodextrins or chiral acids, can provide additional selectivity through specific molecular recognition mechanisms. Ion-pairing agents or buffer systems may also be employed to modify the chromatographic behavior of ionizable compounds [15].

Sample preparation considerations for diastereomer analysis include the prevention of isomerization during sample handling and storage. Geometric isomers can be particularly susceptible to photoisomerization or thermal isomerization, which can alter the isomeric composition of the sample. Proper storage conditions and handling procedures are essential for maintaining sample integrity [16].

Table 8: Sample Integrity Considerations

Stability FactorRisk LevelPreventive MeasuresMonitoring Method
PhotoisomerizationHigh [16]Dark storage, amber vials [16]UV spectroscopy [16]
Thermal degradationMedium [16]Cold storage, rapid analysis [16]GC-MS monitoring [16]
OxidationLow [16]Inert atmosphere storage [16]Mass spectrometry [16]
HydrolysisLow [16]Dry storage conditions [16]NMR analysis [16]

The quantitative analysis of diastereomeric mixtures presents additional challenges related to the accurate determination of isomer ratios. The response factors for different diastereomers may vary slightly, requiring careful calibration and the use of appropriate standards. The preparation of pure diastereomeric standards can be particularly challenging, as it may require preparative separation techniques [17].

Method validation for diastereomer analysis must address several specific requirements. The selectivity of the method must be demonstrated for all relevant diastereomers, including potential impurities and degradation products. The linearity, accuracy, and precision of the method must be established for each diastereomer individually. The stability of the analytical solutions must also be validated [17].

The regulatory implications of diastereomer resolution are significant, particularly in pharmaceutical applications. Regulatory agencies increasingly require detailed information about the stereochemical composition of drug substances and products. This includes the identification and quantification of all diastereomeric forms, as well as the demonstration of analytical method suitability for their determination [17].

Table 9: Regulatory Requirements for Diastereomer Analysis

Regulatory AspectRequirementCompliance StrategyDocumentation Needed
Method SelectivityBaseline resolution [17]Specialized columns/conditions [17]Chromatographic data [17]
Quantitation Limits0.1% relative [17]Sensitive detection methods [17]Validation protocols [17]
Stability TestingAll conditions [17]Comprehensive studies [17]Stability data [17]
Reference StandardsCharacterized materials [17]Authenticated standards [17]Certificates of analysis [17]

The future directions in diastereomer resolution include the development of more selective stationary phases, improved detection methods, and advanced computational approaches for method optimization. The integration of multiple analytical techniques, such as two-dimensional chromatography and hyphenated methods, offers promising avenues for addressing the most challenging separation problems [17].

The economic considerations of diastereomer resolution methods include the cost of specialized equipment, consumables, and method development time. The choice of analytical approach must balance the required analytical performance with practical considerations such as throughput, cost, and availability of expertise [17].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.167065321 g/mol

Monoisotopic Mass

194.167065321 g/mol

Heavy Atom Count

14

General Manufacturing Information

4-Tridecen-7-yn-1-ol, (4E)-: INACTIVE

Dates

Last modified: 08-10-2024

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